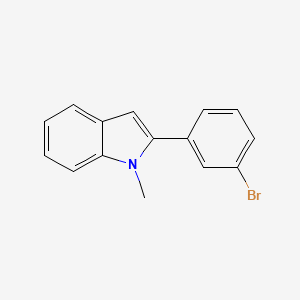
2-(3-Bromophenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the indole ring. Indoles are significant in various fields due to their biological activities and are often found in natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to produce the indole derivative. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 3-bromophenylboronic acid or 3-bromophenylstannane is coupled with 1-methylindole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-1-methylindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can participate in EAS reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
EAS Reactions: Substituted indoles with various functional groups on the phenyl ring.
Nucleophilic Substitution: Indoles with different substituents replacing the bromine atom.
Oxidation and Reduction: Indole-2,3-diones or indolines, respectively.
科学的研究の応用
2-(3-Bromophenyl)-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)-1-methylindole: Similar structure but with the bromine atom in a different position, leading to variations in chemical and biological properties.
1-Methylindole: Lacks the bromophenyl substituent, affecting its overall reactivity and applications.
Uniqueness
2-(3-Bromophenyl)-1-methylindole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
特性
分子式 |
C15H12BrN |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
2-(3-bromophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChIキー |
DXDJLFBCEQQOCF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


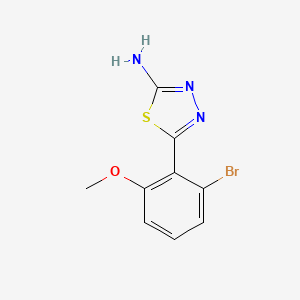
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
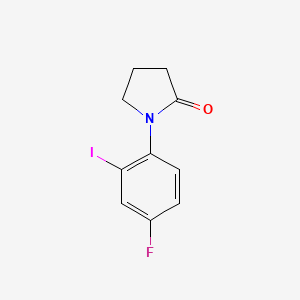
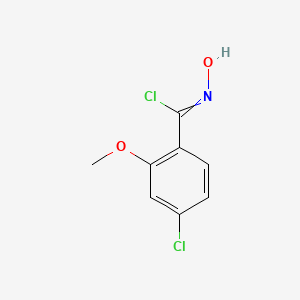
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
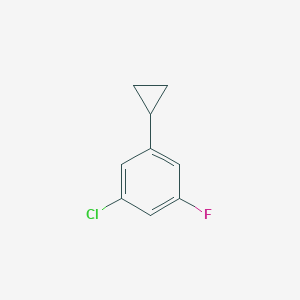
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
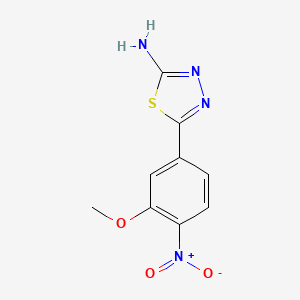
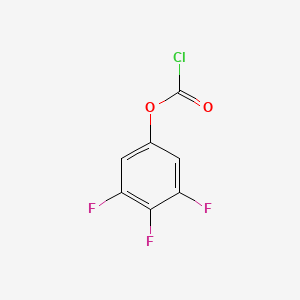
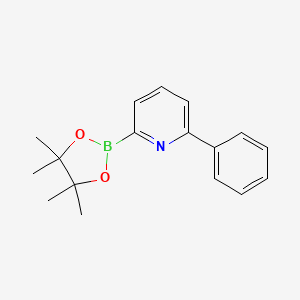
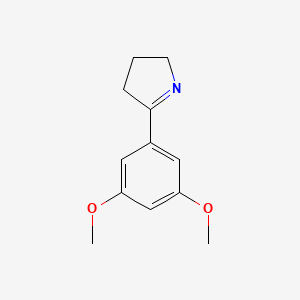
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
